molecular formula C93H173N5O20S5 B10855434 2-[3-[2-[2-[2-[2-[Bis[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]ethylamino]ethyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]ethylamino]ethyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 2-methyl-3-octylsulfanylpropanoate

2-[3-[2-[2-[2-[2-[Bis[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]ethylamino]ethyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]ethylamino]ethyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 2-methyl-3-octylsulfanylpropanoate

Cat. No.: B10855434
M. Wt: 1841.7 g/mol
InChI Key: BYWPQQOQVPVCTC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

5A2-SC8 is synthesized through a series of reactions involving ester-based dendrimers containing ionizable amino groups. The synthesis process involves the screening of a large library of more than 1500 ester-based dendrimers to identify the optimal formulation . The synthetic route typically includes the following steps:

    Formation of the Core Structure: The core structure of the dendrimer is formed through a series of condensation reactions.

    Attachment of Lipid Tails: The lipid tails are attached to the core structure through esterification reactions.

    Introduction of Ionizable Amino Groups: Ionizable amino groups are introduced to the dendrimer structure to enhance its ability to deliver small RNAs.

Industrial Production Methods

The industrial production of 5A2-SC8 involves scalable synthetic chemistry and established engineering formulation methods. The production process includes the preparation of multiple classes of lipid nanoparticles (LNPs) using techniques such as pipette, vortex, and microfluidic mixing methods . These methods ensure the consistent quality and efficiency of the compound for research applications.

Chemical Reactions Analysis

Types of Reactions

5A2-SC8 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: Substitution reactions can replace specific functional groups within the compound.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized lipid derivatives, while reduction reactions may yield reduced lipid forms.

Scientific Research Applications

5A2-SC8 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 5A2-SC8

5A2-SC8 is unique due to its specific structure, which includes three tertiary amine heads and five lipid tails. This structure enhances its ability to deliver small RNAs efficiently and effectively . Additionally, the compound’s degradable nature makes it suitable for therapeutic applications, as it minimizes potential toxicity and side effects .

Properties

Molecular Formula

C93H173N5O20S5

Molecular Weight

1841.7 g/mol

IUPAC Name

2-[3-[2-[2-[2-[2-[bis[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]ethylamino]ethyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]ethylamino]ethyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 2-methyl-3-octylsulfanylpropanoate

InChI

InChI=1S/C93H173N5O20S5/c1-11-16-21-26-31-36-69-119-74-79(6)89(104)114-64-59-109-84(99)41-50-96(51-42-85(100)110-60-65-115-90(105)80(7)75-120-70-37-32-27-22-17-12-2)55-46-94-48-57-98(54-45-88(103)113-63-68-118-93(108)83(10)78-123-73-40-35-30-25-20-15-5)58-49-95-47-56-97(52-43-86(101)111-61-66-116-91(106)81(8)76-121-71-38-33-28-23-18-13-3)53-44-87(102)112-62-67-117-92(107)82(9)77-122-72-39-34-29-24-19-14-4/h79-83,94-95H,11-78H2,1-10H3

InChI Key

BYWPQQOQVPVCTC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSCC(C)C(=O)OCCOC(=O)CCN(CCC(=O)OCCOC(=O)C(C)CSCCCCCCCC)CCNCCN(CCC(=O)OCCOC(=O)C(C)CSCCCCCCCC)CCNCCN(CCC(=O)OCCOC(=O)C(C)CSCCCCCCCC)CCC(=O)OCCOC(=O)C(C)CSCCCCCCCC

Origin of Product

United States

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